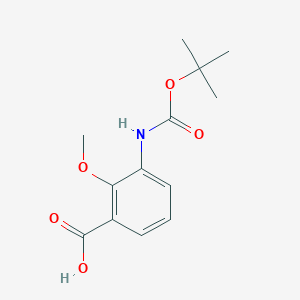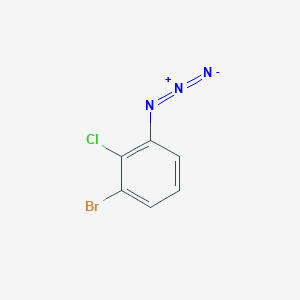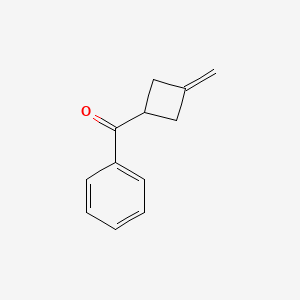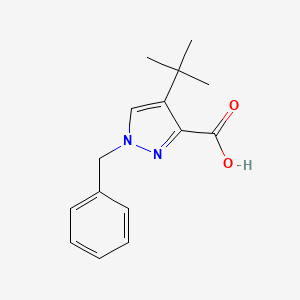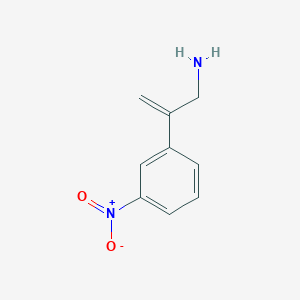
Benzeneethanamine, |A-methylene-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)prop-2-en-1-amine typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine under basic conditions. One common method is the condensation reaction between 3-nitrobenzaldehyde and prop-2-en-1-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-(3-nitrophenyl)prop-2-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-nitrophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: 2-(3-aminophenyl)prop-2-en-1-amine.
Reduction: 2-(3-nitrosophenyl)prop-2-en-1-amine, 2-(3-hydroxylaminophenyl)prop-2-en-1-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-nitrophenyl)prop-2-en-1-amine
- 2-(2-nitrophenyl)prop-2-en-1-amine
- 2-(3-nitrophenyl)prop-2-en-1-ol
Uniqueness
2-(3-nitrophenyl)prop-2-en-1-amine is unique due to the specific position of the nitro group on the phenyl ring, which influences its reactivity and biological activity
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5H,1,6,10H2 |
InChI-Schlüssel |
SAXQPFNKPPBNPO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN)C1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


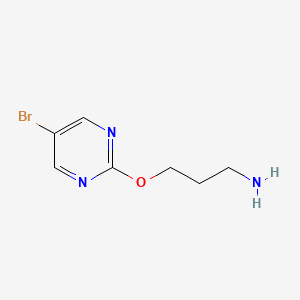
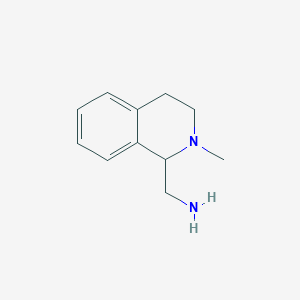
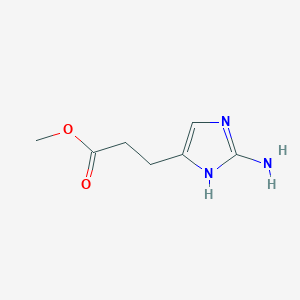


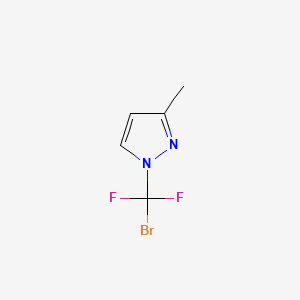
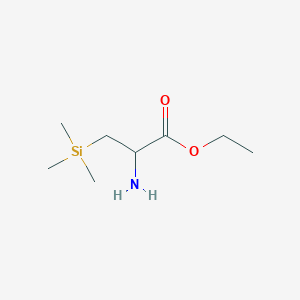
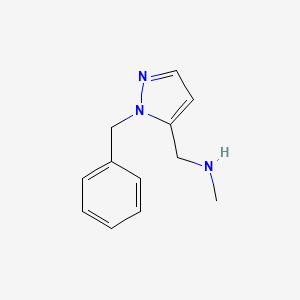
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
